

# ML345: A Potent and Selective Inhibitor of Insulin-Degrading Enzyme

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Introduction

**ML345** is a small molecule inhibitor that has garnered significant attention in the fields of diabetes and neurodegenerative disease research.[1] It is a potent and selective inhibitor of the insulin-degrading enzyme (IDE), a key zinc-metallopeptidase responsible for the catabolism of insulin and other bioactive peptides.[1][2][3] By inhibiting IDE, **ML345** offers a promising therapeutic strategy for enhancing insulin signaling in type 2 diabetes and for modulating the levels of amyloid-beta (A $\beta$ ) peptides implicated in Alzheimer's disease.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **ML345**, along with detailed insights into relevant experimental protocols and signaling pathways.

# **Chemical Structure and Properties**

**ML345** is a complex heterocyclic molecule with the systematic IUPAC name 5-fluoro-2-[2-(4-morpholinyl)-5-(4-morpholinylsulfonyl)phenyl]-1,2-benzisothiazol-3(2H)-one.[3] Its chemical and physical properties are summarized in the tables below.

### **Table 1: Chemical Identifiers of ML345**



| Identifier        | Value                                                                                                                                                        |
|-------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------|
| IUPAC Name        | 5-fluoro-2-[2-(4-morpholinyl)-5-(4-morpholinylsulfonyl)phenyl]-1,2-benzisothiazol-3(2H)-one                                                                  |
| CAS Number        | 1632125-79-1[2][3]                                                                                                                                           |
| Molecular Formula | C21H22FN3O5S2[3]                                                                                                                                             |
| SMILES            | C1COCCN1C2=CC=C(C=C2S(=O)<br>(=O)N2CCOCC2)N2C(=O)C3=C(S2)C=C(F)C=<br>C3                                                                                      |
| InChI             | InChI=1S/C21H22FN3O5S2/c22-15-1-4-20-<br>17(13-15)21(26)25(31-20)19-14-<br>16(32(27,28)24-7-11-30-12-8-24)2-3-18(19)23-<br>5-9-29-10-6-23/h1-4,13-14H,5-12H2 |

**Table 2: Physicochemical Properties of ML345** 

| Property         | -<br>Value                                                        |
|------------------|-------------------------------------------------------------------|
| Molecular Weight | 479.5 g/mol [3]                                                   |
| Appearance       | Solid                                                             |
| Purity           | 99.37%[2]                                                         |
| Solubility       | DMF: 5 mg/ml, DMSO: 1 mg/ml, DMF:PBS (pH 7.2) (1:1): 0.5 mg/ml[3] |
| Storage          | Store at -20°C[3]                                                 |

## **Biological Activity and Mechanism of Action**

**ML345** is a highly potent and selective inhibitor of the insulin-degrading enzyme (IDE), with a reported half-maximal inhibitory concentration (IC50) of 188 nM.[2] Its mechanism of action involves the specific targeting of a cysteine residue, Cys819, located within the active site of IDE.[1] This covalent modification leads to the irreversible inhibition of the enzyme's proteolytic



activity. **ML345** demonstrates good selectivity for IDE, with over 10-fold greater potency against IDE compared to other enzymes with reactive cysteine residues.[3]

The inhibition of IDE by **ML345** has significant implications for cellular signaling pathways, most notably the insulin signaling cascade.

## **Impact on Insulin Signaling Pathway**

By preventing the degradation of insulin, **ML345** effectively prolongs its bioavailability, leading to enhanced and sustained activation of the insulin receptor and its downstream signaling pathways. Experimental evidence has shown that treatment with **ML345** can reverse the enhanced phosphorylation of key signaling proteins such as AKT2, MAPK, and FoxO1, which are often dysregulated in insulin-resistant states.



Click to download full resolution via product page

Insulin signaling pathway and the inhibitory action of **ML345** on IDE.

## **Experimental Protocols**

The characterization and evaluation of **ML345** have been performed using a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments.



## Synthesis of ML345

While the exact, step-by-step synthesis protocol for **ML345** is proprietary and not publicly available in full detail, its development stemmed from an ultra-high-throughput screening (uHTS) campaign, followed by medicinal chemistry-led structure-activity relationship (SAR) optimization. The synthesis of analogous complex heterocyclic compounds typically involves multi-step reactions. A plausible general workflow for its synthesis is outlined below.



Click to download full resolution via product page

Generalized workflow for the synthesis of ML345.

## **Insulin-Degrading Enzyme (IDE) Inhibition Assay**

A fluorescence polarization (FP)-based assay is a common method to determine the inhibitory activity of compounds against IDE.

Principle: This assay measures the change in polarization of fluorescently labeled IDE substrate. When the substrate is intact, it tumbles slowly in solution, resulting in high fluorescence polarization. Upon cleavage by IDE, the smaller fluorescent fragment tumbles more rapidly, leading to a decrease in polarization. Inhibitors of IDE will prevent this cleavage, thus maintaining a high polarization signal.

#### Protocol:

- Reagent Preparation:
  - Assay Buffer: Prepare a suitable buffer (e.g., Tris-HCl) at physiological pH.
  - Recombinant human IDE: Dilute to the desired concentration in assay buffer.
  - Fluorescently labeled IDE substrate (e.g., Fluorescein-Aβ-(1–40)-Lys-Biotin): Dilute to the desired concentration in assay buffer.



 ML345: Prepare a stock solution in DMSO and create a serial dilution series in assay buffer.

#### Assay Procedure:

- In a 384-well black plate, add a small volume of the ML345 dilutions.
- Add the recombinant IDE solution to each well and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
- Initiate the enzymatic reaction by adding the fluorescently labeled IDE substrate to all wells.
- Incubate the plate at 37°C for a defined period (e.g., 60-120 minutes).
- Stop the reaction by adding a suitable stop solution (e.g., EDTA).
- Measure the fluorescence polarization using a plate reader equipped with appropriate filters.

#### Data Analysis:

- Calculate the percentage of inhibition for each ML345 concentration relative to control wells (no inhibitor).
- Plot the percentage of inhibition against the logarithm of the ML345 concentration and fit the data to a dose-response curve to determine the IC50 value.

## **Activity-Based Protein Profiling (ABPP)**

ABPP is a powerful chemoproteomic technique used to assess the selectivity of an inhibitor across a complex proteome.

Principle: This method utilizes activity-based probes (ABPs) that covalently bind to the active site of a specific class of enzymes. In a competitive ABPP experiment, a proteome is preincubated with the inhibitor of interest (**ML345**) before the addition of a broad-spectrum ABP targeting the same class of enzymes. If **ML345** binds to its target, it will block the subsequent



binding of the ABP. The protein-ABP complexes are then detected, often via a reporter tag on the ABP (e.g., a fluorophore or biotin).

#### Protocol:

- Cell Culture and Lysis:
  - Culture cells of interest (e.g., HEK293) to a suitable confluency.
  - Harvest the cells and prepare a cell lysate by sonication or detergent-based lysis in a suitable buffer.
  - Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
- Competitive Labeling:
  - In separate microcentrifuge tubes, pre-incubate a standardized amount of the cell lysate with varying concentrations of ML345 or vehicle control (DMSO) for a defined period (e.g., 30 minutes) at 37°C.
  - Add a cysteine-reactive ABP (e.g., a probe with an iodoacetamide or chloroacetamide warhead) to each tube and incubate for another defined period (e.g., 30 minutes) at room temperature.
- Detection and Analysis:
  - Gel-based analysis:
    - If the ABP contains a fluorescent reporter tag (e.g., rhodamine), quench the labeling reaction by adding SDS-PAGE loading buffer.
    - Separate the proteins by SDS-PAGE.
    - Visualize the labeled proteins using a fluorescence gel scanner. A decrease in the fluorescence intensity of a band in the ML345-treated lanes compared to the control indicates that ML345 is binding to that protein.



- Mass spectrometry-based analysis:
  - If the ABP contains a biotin tag, the labeled proteins can be enriched using streptavidin beads.
  - The enriched proteins are then digested into peptides and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the specific protein targets of ML345 on a proteome-wide scale.



Click to download full resolution via product page

Generalized workflow for competitive activity-based protein profiling.

## Conclusion

**ML345** is a valuable research tool for investigating the physiological and pathological roles of the insulin-degrading enzyme. Its high potency and selectivity make it an excellent probe for studying the intricacies of insulin signaling and amyloid-beta metabolism. The experimental protocols outlined in this guide provide a foundation for researchers to further explore the therapeutic potential of **ML345** in diabetes, Alzheimer's disease, and other related disorders. Future research will likely focus on optimizing the pharmacokinetic properties of **ML345** and evaluating its efficacy and safety in preclinical animal models.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References



- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis, Pharmacological Activities, Structure
  – Activity Relationship, and In Silico Studies of Novel 5-Substituted-2-(morpholinoimino)-thiazolidin-4-ones PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [ML345: A Potent and Selective Inhibitor of Insulin-Degrading Enzyme]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b571563#ml345-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com